molecular formula C8H11BF5N B034832 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate CAS No. 109705-14-8

1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate

Cat. No. B034832
M. Wt: 226.98 g/mol
InChI Key: RRNLYYDDEUOXBB-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate can be synthesized using a method involving the treatment of 2,4,6-trimethylpyridine with NaBF4 in CH3CN at -40°C and treating this solution with fluorine diluted in nitrogen. This process yields a beige powder form of the compound (Zgonnik, Mazières, & Plaquevent, 2010).

Molecular Structure Analysis

The molecular structure of related compounds, such as N-fluoropyridinium trifluoromethanesulfonate, which shares some similarities with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate, has been studied. These studies have revealed N-F bond lengths, providing insights into the structural aspects of these types of compounds (Banks, Besheesh, & Pritchard, 2003).

Chemical Reactions and Properties

1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate is known for its role as a reactive and easy-to-handle electrophilic fluorinating reagent, useful for preparing various organofluorine compounds (Zgonnik, Mazières, & Plaquevent, 2010). This characteristic underlines its significant role in chemical reactions involving fluorination.

Physical Properties Analysis

The compound is stable under specific conditions, with a melting point range of 215-217°C. It is soluble in CH3CN, CH2Cl2, THF, Et2O, and is supplied in beige powder form. It's important to handle it with care to avoid contact with skin and eyes, and it should be stored in a cool, dry, and well-ventilated place (Zgonnik, Mazières, & Plaquevent, 2010).

Chemical Properties Analysis

Detailed chemical properties analysis of 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate specifically is limited in the available literature. However, related compounds have been studied for their electrophilic fluorination capabilities, providing insights into the chemical behavior of this class of compounds (Banks et al., 2003).

Scientific Research Applications

Fluorinated Liquid Crystals and Applications

Fluorinated liquid crystals exhibit remarkable properties due to the presence of fluorine atoms, which significantly alter their physical characteristics. The incorporation of fluorine into liquid crystals can lead to modifications in melting points, mesophase morphology, and transition temperatures. These changes enhance the materials' suitability for liquid crystal display applications, leveraging the steric effects and high polarity of fluorine substitutions (Hird, 2007).

Synthesis and Characterization of Fluoropolymers

The synthesis of fluoropolymers, such as Polytetrafluoroethylene (PTFE), highlights the importance of fluorine in creating materials with exceptional chemical inertness, thermal stability, and low friction coefficients. These materials find widespread use in various industries, including electronics, aerospace, and medical devices, due to their robust performance in challenging environments (Puts et al., 2019).

Environmental and Health Aspects of Fluorinated Compounds

Research on novel fluorinated alternatives to persistent organic pollutants has been conducted to understand their environmental fate and potential risks. These studies are crucial for evaluating the safety and sustainability of using fluorinated compounds in commercial and industrial applications. Understanding the environmental and health impacts of these compounds can guide the development of safer and more environmentally friendly fluorinated chemicals (Wang et al., 2019).

Fluoroalkylation Reactions in Aqueous Media

The development of environmentally friendly fluoroalkylation reactions has significant implications for the synthesis of fluorinated compounds. These methods enable the incorporation of fluorinated groups into target molecules under mild conditions, which is relevant for designing new materials and pharmaceuticals with enhanced properties (Song et al., 2018).

Safety And Hazards

This compound is classified as a skin irritant (Category 2), eye irritant (Category 2), and specific target organ toxicity – single exposure (Category 3) . It is recommended to avoid inhalation or direct skin contact, and to use personal protective equipment such as gloves and goggles when handling this compound .

Future Directions

Given its wide range of applications in chemical reactions, 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate is likely to continue to be a valuable tool in the field of organic synthesis .

properties

IUPAC Name

1-fluoro-2,4,6-trimethylpyridin-1-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN.BF4/c1-6-4-7(2)10(9)8(3)5-6;2-1(3,4)5/h4-5H,1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNLYYDDEUOXBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC(=[N+](C(=C1)C)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BF5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381379
Record name 1-Fluoro-2,4,6-trimethylpyridin-1-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate

CAS RN

109705-14-8
Record name 1-Fluoro-2,4,6-trimethylpyridin-1-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Fluoro-2,4,6-trimethylpyridinium Tetrafluoroborate [Fluorinating Reagent]
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a 25 ml pear-shaped flask, 2,4,6-trimethylpyridine (1.21 g, 10 mmoles), sodium borofluoride (1.23 g, 10 mmoles) as the XM reactant and anhydrous sodium fluoride (2.1 g, 50 mmoles) were dissolved in 15 ml of anhydrous acetonitrile and to the resulting solution a mixed gas of nitrogen/fluorine (9:1) was introduced at a rate of 50 ml/min. at -40° C. under vigorous stirring. The amount of fluorine introduced was 20 mmoles. After the completion of the reaction, precipitates were filtered and then the solvent was distilled off. The resultant residue was recrystallized from acetonitrile/diethyl ether to obtain 1.59 g (yield: 70%) of N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate the physical properties of which are shown in Table 6.
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
nitrogen fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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